molecular formula C21H23ClN2O2 B12703536 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- CAS No. 83132-27-8

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-

Cat. No.: B12703536
CAS No.: 83132-27-8
M. Wt: 370.9 g/mol
InChI Key: JGFMAJLZGRJZNJ-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C19H21ClN2O It is known for its unique structure, which includes a piperidine ring, an acetamide group, and a benzoyl-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzoyl-Chlorophenyl Moiety: The final step involves the reaction of the intermediate with 2-benzoyl-4-chlorophenyl chloride in the presence of a suitable base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl-chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineacetamide, N-(2-benzoylphenyl)-N-methyl-
  • 1-Piperidineacetamide, N-(4-chlorophenyl)-N-methyl-
  • 1-Piperidineacetamide, N-(2-benzoyl-4-methylphenyl)-N-methyl-

Uniqueness

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is unique due to the presence of both the benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83132-27-8

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H23ClN2O2/c1-23(20(25)15-24-12-6-3-7-13-24)19-11-10-17(22)14-18(19)21(26)16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3

InChI Key

JGFMAJLZGRJZNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCCCC3

Origin of Product

United States

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